molecular formula C9H8O2 B13011097 3-Hydroxy-2-phenyl-propenal

3-Hydroxy-2-phenyl-propenal

Cat. No.: B13011097
M. Wt: 148.16 g/mol
InChI Key: UPAOZWQVAHWEST-TWGQIWQCSA-N
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Description

3-Hydroxy-2-phenyl-propenal is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamaldehyde, featuring a hydroxyl group at the third carbon and a phenyl group attached to the second carbon of the propenal chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-phenyl-propenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with glycolaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenyl-propenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-phenyl-propenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenyl-propenal involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated double bond system play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound, differing by the absence of the hydroxyl group.

    3-Phenyl-2-propenoic acid: An oxidized derivative.

    3-Hydroxy-2-phenyl-propanal: A reduced form of the compound.

Uniqueness

3-Hydroxy-2-phenyl-propenal is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-hydroxy-2-phenylprop-2-enal

InChI

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6-

InChI Key

UPAOZWQVAHWEST-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\O)/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C=O

Origin of Product

United States

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